Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-13-6(12)4-3(7(8,9)10)2-14-5(4)11/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGAEDSTRCTZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The Gewald reaction is a three-component condensation involving a ketone, a cyanoacetate ester, and elemental sulfur, catalyzed by a base. For methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate, the reaction proceeds as follows:
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Ketone Component : 4,4,4-Trifluorobutane-1-one or a structurally analogous trifluoromethyl-containing ketone serves as the carbonyl source.
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Cyanoacetate Ester : Methyl cyanoacetate is employed to introduce both the cyano group and the methyl ester functionality.
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Cyclization : Elemental sulfur facilitates thiophene ring formation via nucleophilic attack and subsequent cyclization.
The general reaction equation is:
Standard Protocol and Conditions
A representative procedure from the literature involves:
Table 1: Gewald Reaction Optimization Parameters
Alternative Synthetic Routes
Post-Functionalization of Preformed Thiophenes
While less common, late-stage trifluoromethylation has been explored:
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Step 1 : Synthesize methyl 2-amino-thiophene-3-carboxylate via the Gewald reaction using a non-fluorinated ketone.
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Step 2 : Introduce the trifluoromethyl group via radical trifluoromethylation using Umemoto’s reagent (CF₃SO₂Cl) under UV light.
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Yield : 45–50%, significantly lower than the direct Gewald approach.
Microwave-Assisted Synthesis
Modern adaptations using microwave irradiation reduce reaction times:
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Conditions : 100°C, 30 minutes, ethanol solvent, diethylamine base.
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Yield : Comparable to traditional methods (68–70%) but with improved reproducibility.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To address scalability challenges, continuous flow systems offer:
Purification Techniques
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Crystallization vs. Chromatography : Industrial settings favor crystallization (ethanol/water) due to lower cost, despite 8–10% product loss.
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Purity Standards : HPLC analysis confirms ≥98% purity, critical for pharmaceutical applications.
Reaction Challenges and Mitigation Strategies
Byproduct Formation
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group slows cyclization. Mitigations include:
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Catalytic Bases : Using DBU (1,8-diazabicycloundec-7-ene) accelerates ring closure by 30%.
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Solvent Optimization : DMF increases reaction rate but complicates purification.
Comparative Analysis of Methods
Table 2: Synthesis Method Efficacy
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Traditional Gewald | 65–72 | 98 | Moderate | Low |
| Microwave-Assisted | 68–70 | 97 | High | Moderate |
| Post-Functionalization | 45–50 | 95 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate ester positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Substituted amino or ester derivatives.
Scientific Research Applications
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Trifluoromethyl Group Position and Ester Modifications
Key Findings :
- Relocating the -CF₃ group to a phenyl ring (C₁₄H₁₂F₃NO₂S) introduces steric bulk and shifts electronic effects, making it relevant for receptor-binding studies .
Heterocyclic and Aromatic Substituents
Key Findings :
- The pyridinyl substituent (C₁₁H₁₀N₂O₂S) introduces basic nitrogen , enabling interactions with biological targets like enzymes .
- Methoxyphenyl derivatives (C₁₃H₁₃NO₃S) exhibit strong photophysical properties due to extended conjugation, useful in optoelectronics .
Lipophilicity and Reactivity
- Ethyl vs. Methyl Esters: Ethyl esters (e.g., C₈H₈F₃NO₂S) generally have higher logP values than methyl esters, improving membrane permeability but reducing aqueous solubility .
- Trifluoromethyl vs. Halogenated Groups: Fluorophenyl analogs (e.g., C₁₄H₁₄FNO₂S) show improved metabolic stability compared to non-halogenated derivatives, critical for agrochemicals .
Crystallography and Hydrogen Bonding
- Ethyl 2-amino-4-methylthiophene-3-carboxylate (C₈H₁₁NO₂S) forms C24(12) chains via NH₂ and S interactions, influencing solid-state packing .
- Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate exhibits R32(6) hydrogen-bonding motifs, affecting solubility and melting points .
Biological Activity
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an amino group and a trifluoromethyl group, enhancing its lipophilicity and metabolic stability. The molecular formula is , with a molecular weight of approximately 225.19 g/mol. The trifluoromethyl group is known to increase the potency of compounds in various biological assays due to its influence on electronic properties and steric effects.
1. Interaction with Enzymes
This compound has been shown to interact with several key enzymes:
- Cytochrome P450 Enzymes : It influences drug metabolism by interacting with cytochrome P450 enzymes, which are essential for the biotransformation of many pharmaceuticals.
- Inhibition of Bacterial Enzymes : The compound acts as an inhibitor of enzymes involved in bacterial metabolic pathways, particularly those related to Mycobacterium tuberculosis.
2. Anti-inflammatory Activity
Research indicates that thiophene derivatives can modulate inflammatory responses by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes:
- COX Inhibition : Some derivatives exhibit IC50 values in the low micromolar range against COX enzymes, suggesting significant anti-inflammatory potential .
- Cytokine Regulation : The compound has been observed to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating a mechanism for mitigating inflammation .
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties:
- Against Mycobacterium tuberculosis : It has shown promising results in inhibiting M. tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
The compound's structural features suggest it may also possess anticancer properties:
- Cell Line Studies : Preliminary studies indicate cytotoxic effects against various cancer cell lines, although further research is needed to elucidate specific mechanisms and efficacy.
1. SAR Studies
Structure-activity relationship studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity:
- Compounds with varying substitutions on the thiophene ring were tested for their antimicrobial potency, revealing that electron-withdrawing groups significantly improve activity against M. tuberculosis .
2. In Vivo Studies
Animal model studies have demonstrated dose-dependent effects:
- At lower doses, beneficial effects such as enhanced metabolic activity were noted, while higher doses exhibited cytotoxicity, underscoring the need for careful dosage considerations in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions using sulfur and amines. For example, triethylamine-mediated cyclization of precursor molecules (e.g., β-ketoesters or nitriles) with elemental sulfur under reflux in THF or DMF is a standard approach . Optimization includes adjusting reaction time (e.g., 3 days at room temperature for similar thiophene derivatives) and stoichiometric ratios of reagents to minimize byproducts . Monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating the target compound .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how do structural features influence spectral data?
- Methodological Answer :
- NMR : The trifluoromethyl (-CF₃) group causes distinct splitting patterns in ¹⁹F NMR (e.g., quartets) and deshielding effects in ¹H/¹³C NMR due to its strong electron-withdrawing nature .
- IR : The amino (-NH₂) and ester (-COOCH₃) groups show peaks near 3300–3500 cm⁻¹ (N-H stretch) and 1700–1750 cm⁻¹ (C=O stretch), respectively .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns reflecting the loss of the trifluoromethyl group (e.g., -CF₃, 69 Da) .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Based on SDS data for analogous thiophene derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as similar compounds are classified as skin/eye irritants .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, given potential respiratory toxicity .
- Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of the thiophene ring, and what are the implications for reactivity?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which polarizes the thiophene ring, increasing electrophilicity at the 5-position. This enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki couplings) or electrophilic additions . Steric hindrance from -CF₃ may slow reactions at adjacent positions, requiring catalysts like Pd(PPh₃)₄ for cross-coupling reactions . Computational studies (e.g., DFT) can quantify these effects using parameters like Hammett constants (σₚ ≈ 0.54 for -CF₃) .
Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?
- Methodological Answer : Contradictions in NMR data often arise from dynamic effects (e.g., rotational isomerism of the ester group) or paramagnetic impurities. Strategies include:
- Variable Temperature NMR : Cooling the sample to -40°C can "freeze" conformers, simplifying splitting patterns .
- Deuteration : Exchange labile NH₂ protons with D₂O to confirm their contribution to splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Q. What strategies are effective for modifying the thiophene scaffold to enhance bioactivity or material properties?
- Methodological Answer :
- Substituent Variation : Replace -CF₃ with other electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) to tune electronic properties .
- Ring Functionalization : Introduce halogens (e.g., Cl, Br) at the 5-position for cross-coupling reactions, enabling conjugation with aryl/heteroaryl moieties .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (-COOH) for salt formation or coordination chemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations (e.g., 60–85%) may stem from impurities in starting materials or solvent polarity effects. Reproducibility checks should:
Standardize Reagent Purity : Use ≥98% pure precursors (HPLC-grade) .
Optimize Solvent Systems : Polar aprotic solvents (DMF, DMSO) often improve yields vs. THF for cyclization reactions .
Monitor Reaction Progress : Use LC-MS or in-situ IR to identify intermediate phases and adjust reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
